Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime
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Overview
Description
ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME: is a synthetic organic compound with the molecular formula C10-H11-N5-O2 and a molecular weight of 233.26 g/mol This compound is characterized by the presence of an azido group, a methylcarbamoyl group, and an oxime functional group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME typically involves the following steps:
Formation of 2-Azidoacetophenone: This can be achieved by reacting acetophenone with sodium azide in the presence of a suitable catalyst.
Oximation: The 2-azidoacetophenone is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Methylcarbamoylation: Finally, the oxime derivative is reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of heterocyclic compounds .
- Employed in multicomponent reactions to form complex organic molecules .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique functional groups .
- Investigated for its antimicrobial and antifungal properties .
Industry:
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings . The oxime and methylcarbamoyl groups can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
2-Azidoacetophenone: Shares the azido group but lacks the oxime and methylcarbamoyl groups.
Acetophenone Oxime: Contains the oxime group but lacks the azido and methylcarbamoyl groups.
Methylcarbamoyl Acetophenone: Contains the methylcarbamoyl group but lacks the azido and oxime groups.
Uniqueness: ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME is unique due to the combination of azido, oxime, and methylcarbamoyl groups in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
97805-04-4 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9- |
InChI Key |
ZYTNPMGTHDGSSS-ZROIWOOFSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
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